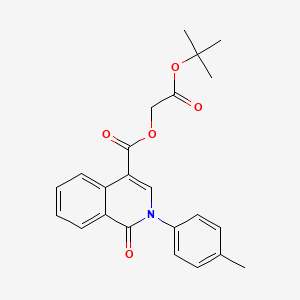
2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (C23H23NO5) is a complex organic compound with significant potential in medicinal chemistry. This compound features a dihydroisoquinoline core and is recognized for its diverse biological activities, particularly in cancer research and as a precursor for marine drug candidates. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular structure of this compound includes several notable functional groups that contribute to its biological activity:
- Dihydroisoquinoline Core : Known for various pharmacological properties.
- Tert-butoxycarbonyl Group : Enhances solubility and stability.
- Carboxylate Functionality : Involved in interactions with biological targets.
The compound has a molecular weight of approximately 393.44 g/mol, which influences its pharmacokinetic properties.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study highlighted its high affinity for prostate-specific membrane antigen (PSMA), leading to specific uptake in PSMA-expressing cells, suggesting potential use in targeted cancer therapies.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid | Antitumor antibiotic intermediate | |
| Tetrahydroisoquinoline derivatives | Diverse biological activities | |
| Quinoxaline derivatives | Notable bioactive properties |
The antitumor effects are believed to be mediated through the inhibition of specific enzymes involved in tumor growth and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the dihydroisoquinoline core can enhance biological activity, indicating a pathway for developing more potent analogs.
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various functional groups. These methods are crucial for generating compounds with tailored biological activities.
General Synthetic Route:
- Formation of the dihydroisoquinoline core.
- Introduction of the tert-butoxycarbonyl group.
- Carboxylation to yield the final product.
Case Studies
Several case studies have illustrated the efficacy of this compound and its derivatives in preclinical models:
- Study on PSMA Affinity : Demonstrated significant uptake in prostate cancer models, suggesting potential for imaging and therapeutic applications.
- Antitumor Efficacy Testing : In vitro assays showed that specific derivatives inhibited cell proliferation in various cancer cell lines, with IC50 values indicating strong activity against resistant strains.
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-15-9-11-16(12-10-15)24-13-19(17-7-5-6-8-18(17)21(24)26)22(27)28-14-20(25)29-23(2,3)4/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEINNAGMNDEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














